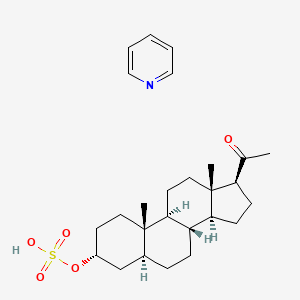

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allopregnanolone, a neurosteroid derived from progesterone, exhibits significant neurobiological activities, including anxiolytic and anticonvulsant effects, primarily through the potentiation of the GABA(A) receptor. Its synthesis involves the reduction of 5alpha-dihydroprogesterone by 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs) (Trauger et al., 2002).

Synthesis Analysis

The kinetic mechanism for allopregnanolone formation involves a sequential process catalyzed by human 3alpha-HSD type III. This process is essential for converting 5alpha-dihydroprogesterone (5alpha-DHP) to allopregnanolone, with nicotinamide adenine dinucleotide cofactor playing a critical role (Trauger et al., 2002).

Molecular Structure Analysis

Allopregnanolone and its analogs, such as the sulfamoyl derivatives, are synthesized from readily available precursors, showcasing modifications that influence GABA(A) receptor activity. These structural modifications, including the introduction of a bridged sulfamidate ring, significantly affect their neuroactive properties (Durán et al., 2009).

Chemical Reactions and Properties

The enzymatic actions involved in allopregnanolone biosynthesis, particularly the roles of 3alpha-HSD type III and 5alpha-reductase, demonstrate the complex chemical reactions underlying its formation. These enzymes catalyze the reduction and oxidation processes, indicating the dynamic nature of neurosteroid biosynthesis in human tissues (Belyaeva et al., 2007).

Aplicaciones Científicas De Investigación

Neuroprotective and Antidepressant Effects

Studies have elucidated the role of allopregnanolone, a neurosteroid closely related to "(3alpha)-Allopregnanolone Sulfate Pyridinium Salt," in modulating depressive-like behaviors through neurotrophic adaptations. Allopregnanolone's antidepressant-like effects are primarily linked to its capacity to induce neurogenesis, particularly in the hippocampus, and to restore normal levels of brain-derived neurotrophic factor (BDNF), which is critical for neuroplasticity and mood regulation (Almeida, Nin, & Barros, 2020).

Pleiotropic Actions in Stress-related Diseases

The pleiotropic actions of allopregnanolone underpin its potential therapeutic benefits in various stress-related conditions, including depression, PTSD, and neurological disorders. This is due to its modulation of GABA_A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling within the innate immune system and brain, highlighting a broad-spectrum potential in treating stress-induced pathologies (Boero, Porcu, & Morrow, 2019).

Neurogenesis in Neurodegenerative Diseases

Research indicates allopregnanolone's involvement in neurogenesis within the nigrostriatal tract, which is significant for neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD). Its neurotrophic properties suggest a pivotal role in the generation of new dopaminergic neurons, offering a potential avenue for therapeutic intervention in these conditions (Wang, 2014).

Regulation of GABAergic and Extrasynaptic Receptors

Allopregnanolone, through its potent modulation of synaptic and extrasynaptic GABA_A receptors, plays a crucial role in regulating neuronal excitability and network excitability. This modulation is essential for understanding its anticonvulsant, anxiolytic, and sedative effects, providing insight into its therapeutic potential across various neuropsychiatric and neurological conditions (Carver & Reddy, 2013).

Therapeutic Potential in Epilepsy

The synthetic analogs of allopregnanolone, such as ganaxolone, represent a novel class of therapeutics for epilepsy, highlighting the neurosteroid's role in seizure management. This underscores the significant potential of targeting neurosteroid pathways for developing new treatments for epilepsy and other seizure disorders (Lattanzi, Riva, & Striano, 2021).

Propiedades

IUPAC Name |

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15+,16-,17+,18-,19-,20-,21+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONXFCVCNETJP-MQJYZQBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine](/img/no-structure.png)

![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)

![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)